![molecular formula C16H20N2O2S B2816468 2-Benzylsulfanyl-N-(4-cyanooxan-4-yl)propanamide CAS No. 1385406-98-3](/img/structure/B2816468.png)
2-Benzylsulfanyl-N-(4-cyanooxan-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical compounds with similar structures are often used in scientific research for various applications. They can be synthesized and evaluated for their potential in different fields .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . The specific synthesis process can vary depending on the compound and the desired properties .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques . This includes NMR spectroscopy, mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . These reactions can include free radical bromination of alkyl benzenes .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as melting point, boiling point, density, molecular formula, and molecular weight, can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Hybrid Anticonvulsants Synthesis and Evaluation
A study focused on synthesizing a library of new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, among other related compounds, as potential anticonvulsant agents. These hybrid molecules incorporate chemical fragments of well-known antiepileptic drugs, demonstrating broad spectra of activity across preclinical seizure models and showing promise as more potent and safer alternatives to existing treatments (Kamiński et al., 2015).
Antimicrobial and Cytotoxic Activities
Research on new thiazole derivatives, including 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives, revealed significant antimicrobial activity against bacteria and fungi, as well as cytotoxic activity against various human leukemia cell lines. This suggests their potential use in developing new antimicrobial and anticancer therapies (Dawbaa et al., 2021).
Novel Synthetic Strategies and Anticancer Evaluation
A novel procedure for the synthesis of 3,4-dihydropyrimido[1,2-a]benzimidazol-2(1H)-ones via thermal intramolecular heterocyclization, utilizing benzylsulfanyl as a key functional group, highlights an innovative approach to creating compounds with potential therapeutic applications. This method may pave the way for developing new drugs with enhanced efficacy and safety profiles (Kharaneko, 2018).
Radioiodinated Nitroimidazole Analogues for Tumor Hypoxia
The synthesis and evaluation of radioiodinated nitroimidazole-based thioflavin-T derivatives for identifying tumor hypoxia indicate a novel application in cancer diagnosis and treatment monitoring. These compounds' ability to accumulate in hypoxic tumor cells while showing minimal uptake in aerobic cells demonstrates their potential as specific markers for tumor hypoxia, aiding in targeted therapy approaches (Li et al., 2005).
Immunomodulating Activities of Pyrazolyl-Propanamides
The synthesis and evaluation of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides for immunomodulating activity reveal their potential in enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses. This research suggests new avenues for developing drugs to modulate the immune response, potentially benefiting conditions such as autoimmune diseases and infections (Doria et al., 1991).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-N-(4-cyanooxan-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-13(21-11-14-5-3-2-4-6-14)15(19)18-16(12-17)7-9-20-10-8-16/h2-6,13H,7-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKKHRRWKVGWNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCOCC1)C#N)SCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylsulfanyl-N-(4-cyanooxan-4-yl)propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.